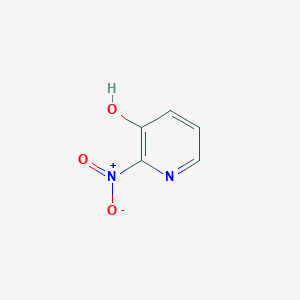

3-Hydroxy-2-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97501. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPDSKPWYWIHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022264 | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-82-2 | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-3-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinol, 2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU357X85YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Hydroxy-2-nitropyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-target tyrosine kinase inhibitor, crizotinib.[1][2] This aromatic heterocyclic organic compound, with the molecular formula C5H4N2O3, appears as a light yellow to light brown crystalline solid.[3] Its structure, featuring both a hydroxyl and a nitro group on the pyridine ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on experimental protocols, comparative data, and reaction workflows.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 15128-82-2 | [1][5] |

| Molecular Formula | C5H4N2O3 | [1][5] |

| Molecular Weight | 140.10 g/mol | [5] |

| Appearance | Light yellow powder/crystals | [1][3] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 69-71 °C (average) | [1] |

| Solubility | Slightly soluble in water, better solubility in organic solvents like alcohols and ethers. | [4] |

Synthetic Methodologies

The synthesis of this compound primarily involves the nitration of 3-hydroxypyridine. Several methods have been reported, each with distinct advantages and disadvantages concerning yield, safety, and environmental impact.

Method 1: Nitration with Mixed Acid (Concentrated H₂SO₄ and HNO₃)

This is a traditional and widely reported method for the synthesis of this compound.[1] It involves the direct nitration of 3-hydroxypyridine using a mixture of concentrated sulfuric acid and concentrated nitric acid. While effective, this method is often criticized for its use of highly corrosive acids, which poses environmental and equipment-related challenges.[1]

Experimental Protocol:

A detailed procedure was reported in the Journal of Organic Chemistry.[6]

-

Dissolution: With ice water cooling and efficient stirring, 96 g (1.0 mole) of 3-hydroxypyridine is gradually added to 650 ml of concentrated sulfuric acid. The addition should take approximately 20 minutes, ensuring the internal temperature does not exceed 30°C.

-

Nitration: A cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid is added gradually over 3-5 hours. The reaction is maintained at a temperature of 40 to 45°C without external cooling.

-

Quenching and Extraction: The mixture is allowed to stand overnight (about 16 hours) and then poured into 2 liters of ice and water. The solution is neutralized to a pH of 1 to 4 and extracted three times with ether or methylene chloride.

-

Purification: The organic extract is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by sublimation at 50°C (<1 mm) to give a yellow crystalline product.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-hydroxypyridine | [6] |

| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [6] |

| Temperature | <30°C (dissolution), 40-45°C (nitration) | [6] |

| Yield | 75% | [6] |

Workflow Diagram:

Method 2: Nitration with Metal Nitrate and Concentrated Sulfuric Acid

An alternative to using a pre-mixed nitrating acid is the in-situ generation of nitric acid from a nitrate salt in concentrated sulfuric acid. A Chinese patent discloses a method using potassium nitrate (KNO₃).[7] This approach is reported to reduce the generation of acid mist and improve safety and control over the reaction.[7]

Experimental Protocol:

-

Dissolution: 3-hydroxypyridine is dissolved in concentrated sulfuric acid.

-

Nitration: Anhydrous KNO₃ is slowly added in batches to the solution. The reaction mixture is then heated to 40°C and stirred for 2 hours.

-

Work-up: The reaction mixture is poured into water. The pH of the solution is adjusted to 6.5 using solid NaHCO₃. The mixture is left to stand overnight, and the precipitate is collected by filtration and dried.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-hydroxypyridine | [7] |

| Reagents | Concentrated H₂SO₄, KNO₃ | [7] |

| Molar Ratio (3-HP:KNO₃) | 1:1.2 | [7] |

| Temperature | 40°C | [7] |

| pH (Work-up) | 6.5 | [7] |

| Yield | 49.7% | [7] |

Workflow Diagram:

Method 3: Nitration with Metal Nitrate and Acetic Anhydride

This method represents a significant improvement in terms of environmental impact and reaction yield by avoiding the use of concentrated sulfuric and nitric acids.[1][8] A metal nitrate, such as KNO₃, is used in combination with acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.[5][8]

-

Reaction: The mixture is heated to 45°C with magnetic stirring until the reaction is complete.

-

Work-up: After cooling to room temperature, the mixture is suction filtered. The filtrate's pH is adjusted to neutral with a saturated NaOH solution.

-

Extraction and Purification: The aqueous layer is extracted 3-4 times with ethyl acetate. The combined organic extracts are treated with activated carbon and refluxed for 1 hour. After cooling and filtering, the filtrate is dried with anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator. The resulting product is then dried in an oven.[5][8]

Quantitative Data:

| Parameter | Value (Example 1) | Value (Example 2) | Reference |

| Starting Material | 10g 3-hydroxypyridine | 50g 3-hydroxypyridine | [2][8] |

| Reagents | Ethyl acetate, KNO₃, Acetic anhydride | Ethyl acetate, KNO₃, Acetic anhydride | [2][8] |

| Temperature | 45°C | 45°C | [2][8] |

| Yield | 81% (11.9g) | 90% (66g) | [2][8] |

Workflow Diagram:

Conclusion

The synthesis of this compound can be achieved through several nitration pathways of 3-hydroxypyridine. While the traditional mixed-acid method is well-established, modern approaches utilizing metal nitrates, particularly in combination with acetic anhydride, offer significant advantages in terms of yield, safety, and environmental friendliness. The choice of synthetic route will depend on the specific requirements of the laboratory or production facility, balancing factors such as cost, scale, and environmental regulations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. A kind of synthesis technique of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. CN103992267A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN105272908A - Synthesizing technology for this compound - Google Patents [patents.google.com]

The Discovery and Synthetic Evolution of 3-Hydroxy-2-Nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-nitropyridine, a key heterocyclic organic compound, has emerged from relative obscurity in mid-20th century academic literature to become a critical building block in modern medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, the historical evolution of its synthesis, and its pivotal role as a pharmaceutical intermediate. Detailed experimental protocols for both classical and contemporary synthetic methods are presented, alongside a comprehensive summary of its physicochemical properties. Visual diagrams of synthetic workflows and its integration into larger synthetic pathways are provided to facilitate a deeper understanding of its chemical significance.

Introduction

This compound (CAS No. 15128-82-2) is a yellow crystalline solid with the molecular formula C₅H₄N₂O₃.[1] Its structure, featuring both a hydroxyl and a nitro group on a pyridine ring, imparts a unique reactivity that has been harnessed in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.[2] While not a naturally occurring compound, its utility as a synthetic intermediate has cemented its importance in organic chemistry.[3] This guide traces the history of its discovery and the significant advancements in its preparation, culminating in its current status as a commercially valuable reagent.

Discovery and Historical Context

The synthesis of this compound was first reported in the mid-20th century as part of broader investigations into the nitration of hydroxypyridines.[3] While no single individual is widely credited with its discovery, early methods, such as the one detailed by Wulff and colleagues in 1967, involved the direct nitration of 3-hydroxypyridine using a mixture of concentrated sulfuric and nitric acids.[2][3] This "mixed acid" method, though effective, was fraught with challenges, including harsh reaction conditions, significant environmental pollution, and corrosion of equipment.[2][3] These drawbacks spurred further research into more efficient, safer, and environmentally benign synthetic routes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the development of new synthetic methodologies. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [4][5][6] |

| Molecular Weight | 140.10 g/mol | [4][6] |

| Appearance | White to yellow to orange powder/crystal | [1][6] |

| Melting Point | 69-71 °C | [3][7] |

| Boiling Point | 383.2 °C at 760 mmHg | [5] |

| Density | 1.507 g/cm³ | [5] |

| Flash Point | 185.6 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and ethers. | [1][5] |

| CAS Number | 15128-82-2 | [3][4][6] |

Evolution of Synthetic Methodologies

The synthesis of this compound has undergone significant evolution, driven by the need for improved yields, safety, and environmental sustainability. This section details the key methods, from the original mixed-acid nitration to more modern approaches.

Classical Synthesis: Nitration with Mixed Acids (Wulff Method)

The earliest widely reported method for the synthesis of this compound involved the nitration of 3-hydroxypyridine with a mixture of concentrated sulfuric acid and nitric acid.[2][3] This method, while foundational, is now largely superseded due to its hazardous nature and environmental impact.[3]

Experimental Protocol:

-

Reagents: 3-hydroxypyridine, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Dissolve 3-hydroxypyridine in concentrated sulfuric acid at a temperature below 30°C.[3]

-

Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 30°C.[3]

-

Allow the reaction to proceed to completion.

-

Carefully quench the reaction mixture by pouring it over ice.

-

Neutralize the solution to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

-

Modern Synthesis: Metal Nitrate and Acetic Anhydride

To circumvent the issues associated with mixed acids, a more contemporary and widely adopted method utilizes a metal nitrate (such as potassium nitrate, KNO₃) in the presence of acetic anhydride.[3][4] This approach offers significantly higher yields, milder reaction conditions, and a more favorable environmental profile.[3][8]

Experimental Protocol:

-

Reagents: 3-hydroxypyridine, potassium nitrate (KNO₃), ethyl acetate, acetic anhydride, saturated sodium hydroxide (NaOH) solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask, combine 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.[4][7][8]

-

Heat the mixture to 45°C with magnetic stirring and monitor the reaction's progress.[4][7][8]

-

Upon completion, cool the reaction mixture to room temperature and filter by suction, washing the solid with a small amount of ethyl acetate.[4][7][8]

-

Take the filtrate and adjust the pH to neutral using a saturated NaOH solution.[4][7][8]

-

Extract the aqueous layer 3-4 times with ethyl acetate.[4][7][8]

-

Combine the organic extracts, add activated carbon, and reflux for 1 hour.[4][7][8]

-

Cool the mixture and filter. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate on a rotary evaporator.[4][7][8]

-

Dry the resulting solid in a drying oven to obtain this compound.[4][7][8] A yield of 81% has been reported for this method.[4][7][8] A scaled-up version of this protocol has been reported to achieve a yield of 90%.[8]

-

Alternative Green Chemistry Approaches

Further innovations in the synthesis of this compound have focused on even more environmentally friendly methods. One such approach involves the use of nitrate salts and concentrated sulfuric acid, which generates high-purity nitric acid in situ, allowing for a more controlled nitration reaction with reduced side products and environmental pollution.[3][9] Another patented method involves the oxidation of furfurylamine to 3-hydroxypyridine, followed by nitration using a metal nitrate/acetic anhydride system, creating a streamlined "telescopic" reaction process.[8]

Synthetic Yields: A Comparative Overview

The evolution of synthetic methods has led to a significant improvement in the yield of this compound. The following table summarizes reported yields for different synthetic approaches.

| Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Mixed Acid Nitration | 3-hydroxypyridine | H₂SO₄, HNO₃ | Not explicitly quantified in sources, but generally lower than modern methods. | [2][3] |

| Metal Nitrate/Acetic Anhydride | 3-hydroxypyridine | KNO₃, Acetic Anhydride | 81% | [4][7][8] |

| Scaled-Up Metal Nitrate/Acetic Anhydride | 3-hydroxypyridine | KNO₃, Acetic Anhydride | 90% | [8] |

| In-situ Nitric Acid Generation | 3-hydroxypyridine | KNO₃, H₂SO₄ | Not explicitly quantified in source, but noted to be "greatly increased". | [9] |

| Furfurylamine Oxidation & Nitration | Furfurylamine | H₂O₂, HCl, KNO₃, Acetic Anhydride | >80% (two-step reaction) | [3] |

Key Applications in Drug Development

The primary driver for the increased interest in this compound is its role as a crucial intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, crizotinib.[3][10] Crizotinib is used in the treatment of certain types of non-small cell lung cancer.[10] The this compound moiety serves as a foundational scaffold onto which further chemical complexity is built to achieve the final, biologically active molecule. Beyond crizotinib, it is also utilized in the synthesis of other pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the development of agrochemicals like herbicides and pesticides.[2]

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the synthetic and logical relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A simplified workflow for the modern synthesis of this compound.

Caption: The role of this compound as a key starting material in the synthesis of crizotinib.

Conclusion

This compound has traversed a significant journey from a laboratory curiosity to a cornerstone of industrial pharmaceutical synthesis. The development of its synthetic methodologies reflects the broader trends in organic chemistry towards safer, more efficient, and environmentally conscious practices. As research in medicinal and materials chemistry continues to evolve, the unique reactivity of this versatile pyridine derivative will likely secure its relevance in the development of novel and impactful chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. CN105272908A - Synthesizing technology for this compound - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 15128-82-2 [chemicalbook.com]

- 8. A kind of synthesis technique of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103992267A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Hydroxy-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-2-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key identifiers for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound [1]

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CDCl₃ | 10.22 | br s | - | OH |

| 8.230 | dd | J = 3.5, 2.1 | H-6 | |

| 7.683 | dd | J = 8.4, 3.5 | H-4 | |

| 7.675 | dd | J = 8.4, 2.1 | H-5 | |

| DMSO-d₆ | 11.0 | br s | - | OH |

| 8.016 | d | - | H-6 | |

| 7.66 | t | - | H-4 | |

| 7.63 | d | - | H-5 |

Table 2: ¹³C NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | Data not explicitly available in the searched literature. | C-2 |

| Data not explicitly available in the searched literature. | C-3 | |

| Data not explicitly available in the searched literature. | C-4 | |

| Data not explicitly available in the searched literature. | C-5 | |

| Data not explicitly available in the searched literature. | C-6 |

Note: While the availability of ¹³C NMR data is mentioned in several sources[1][2], specific chemical shift assignments were not found in the provided search results. The expected chemical shifts for the aromatic carbons would be in the range of 120-150 ppm[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1550-1475 | Asymmetric N-O stretch of the nitro group[4] |

| 1360-1290 | Symmetric N-O stretch of the nitro group[4] |

| Other expected bands | O-H stretch, C=C and C-N aromatic stretches |

Note: Specific peak lists from experimental spectra were not available in the search results. The provided ranges are characteristic for aromatic nitro compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of this compound [2]

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 94 | [M - NO₂]⁺ |

| 65 | Loss of HCN from the m/z 94 fragment |

| 39 | Further fragmentation |

Experimental Protocols

The following sections describe the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 3-hydroxypyridine.[5]

Procedure:

-

To a solution of 3-hydroxypyridine in a suitable solvent such as ethyl acetate, add potassium nitrate (KNO₃) and acetic anhydride.

-

Heat the reaction mixture with stirring.

-

Upon completion of the reaction, cool the mixture to room temperature and filter.

-

Neutralize the filtrate with a saturated sodium hydroxide solution and extract with ethyl acetate.

-

The organic extracts are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

¹H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio, especially for quaternary carbons.

FTIR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For measurements using a KBr pellet, a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is a common instrument for the analysis of volatile compounds like this compound.

GC Conditions: A suitable capillary column (e.g., HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Conditions: Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer is set to scan a mass range that includes the molecular ion of the target compound (e.g., m/z 35-200).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3-Hydroxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-nitropyridine (3H2NP) is a key starting material in the synthesis of various pharmaceutical compounds. Understanding its solid-state properties, including crystal structure and polymorphism, is crucial for ensuring batch-to-batch consistency, controlling bioavailability, and protecting intellectual property in drug development. This technical guide provides a comprehensive overview of the currently available information on the crystal structure and potential polymorphic behavior of this compound, based on a thorough review of the scientific literature. While detailed crystallographic data for multiple polymorphs remains elusive, this paper collates and presents the existing solid-state characterization data, including solubility, thermal analysis, and X-ray diffraction, to serve as a foundational resource for researchers in this field.

Introduction

This compound (CAS No. 15128-82-2), also known as 2-nitro-3-pyridinol, is a pyridine derivative of significant interest in medicinal chemistry. It serves as a vital intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. The physicochemical properties of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state structure. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can profoundly impact a drug's solubility, dissolution rate, stability, and manufacturability. Therefore, a thorough investigation and understanding of the polymorphic landscape of key pharmaceutical intermediates like this compound are of paramount importance.

This guide summarizes the current knowledge regarding the crystal structure and polymorphism of this compound, with a focus on presenting quantitative data and detailed experimental protocols from available studies.

Synthesis of this compound

The most common method for synthesizing this compound involves the nitration of 3-hydroxypyridine. Several procedures have been reported, with variations in the nitrating agents and reaction conditions to optimize yield and minimize the formation of byproducts.

Experimental Protocol: Nitration of 3-Hydroxypyridine

A prevalent synthetic route involves the use of a mixture of concentrated sulfuric acid and nitric acid.

-

Materials: 3-hydroxypyridine, concentrated sulfuric acid, concentrated nitric acid, ice.

-

Procedure:

-

3-Hydroxypyridine is gradually added to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution, ensuring the reaction temperature is carefully controlled.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The mixture is then poured onto ice, leading to the precipitation of the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.

-

Crystal Structure and Solid-State Characterization

Powder X-ray Diffraction (PXRD)

Yang et al. utilized PXRD to confirm the crystal form of the this compound raw material and to ensure that no phase transformation occurred during their solubility experiments. The provided PXRD pattern serves as a crucial reference for identifying this particular solid form of the compound.

Experimental Protocol: Powder X-ray Diffraction

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: The solid sample of this compound is finely ground and placed on a sample holder.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 5° to 40° at a specific scan rate.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline solid. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice structure.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique used to investigate the thermal properties of a material. It can be employed to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions, which is critical in polymorphism studies. The DSC analysis of this compound by Yang et al. provides key data on its melting behavior.

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement Conditions: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. An endothermic peak corresponds to melting, and the onset temperature of this peak is taken as the melting point. The area under the peak is used to calculate the enthalpy of fusion.

Table 1: Thermal Properties of this compound

| Property | Value |

| Melting Point (Tm) | 344.05 K (70.9 °C) |

| Enthalpy of Fusion (ΔHfus) | 21.84 kJ/mol |

Data sourced from Yang et al. (2019).

Solubility Profile

The solubility of a compound is a critical parameter, especially in drug development, as it directly influences bioavailability. For polymorphism studies, solubility data in various solvents is essential for designing crystallization experiments to screen for different polymorphic forms. Yang et al. (2019) conducted a comprehensive study on the solubility of this compound in ten pure solvents and two binary solvent systems at various temperatures.

Experimental Protocol: Solubility Determination (Gravimetric Method)

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature-controlled water bath.

-

Procedure:

-

An excess amount of this compound is added to a known mass of the selected solvent in the glass vessel.

-

The suspension is stirred at a constant temperature for a sufficient time to reach solid-liquid equilibrium.

-

After stirring is stopped, the suspension is allowed to settle.

-

A sample of the supernatant saturated solution is withdrawn using a pre-heated syringe fitted with a filter to remove any solid particles.

-

The withdrawn sample is accurately weighed and then dried to a constant weight.

-

The mass of the dissolved this compound is determined, and the mole fraction solubility is calculated.

-

Table 2: Mole Fraction Solubility (x) of this compound in Pure Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Hexane | Ethyl Acetate | Acetonitrile | Acetone | Tetrahydrofuran | Water |

| 278.15 | 0.0412 | 0.0309 | 0.0305 | 0.0211 | 0.0001 | 0.0631 | 0.0812 | 0.1512 | 0.2015 | 0.0018 |

| 283.15 | 0.0489 | 0.0371 | 0.0368 | 0.0258 | 0.0002 | 0.0753 | 0.0965 | 0.1763 | 0.2356 | 0.0021 |

| 288.15 | 0.0581 | 0.0443 | 0.0442 | 0.0314 | 0.0002 | 0.0895 | 0.1141 | 0.2048 | 0.2743 | 0.0025 |

| 293.15 | 0.0688 | 0.0526 | 0.0528 | 0.0381 | 0.0003 | 0.1061 | 0.1345 | 0.2373 | 0.3181 | 0.0029 |

| 298.15 | 0.0813 | 0.0623 | 0.0628 | 0.0459 | 0.0004 | 0.1253 | 0.1579 | 0.2741 | 0.3677 | 0.0034 |

| 303.15 | 0.0959 | 0.0736 | 0.0744 | 0.0551 | 0.0005 | 0.1475 | 0.1848 | 0.3159 | 0.4236 | 0.0040 |

| 308.15 | 0.1128 | 0.0867 | 0.0879 | 0.0658 | 0.0006 | 0.1732 | 0.2156 | 0.3631 | 0.4866 | 0.0047 |

| 313.15 | 0.1324 | 0.1019 | 0.1035 | 0.0782 | 0.0008 | 0.2026 | 0.2508 | 0.4164 | 0.5574 | 0.0055 |

| 318.15 | 0.1551 | 0.1195 | 0.1215 | 0.0925 | 0.0010 | 0.2363 | 0.2908 | 0.4764 | 0.6369 | 0.0064 |

Data sourced from Yang et al. (2019).

Polymorphism Screening Considerations

Although only one crystal form of this compound has been characterized in the literature so far, the potential for polymorphism should not be disregarded. A systematic polymorph screen is a critical step in the development of any pharmaceutical compound. The solubility data presented provides a strong foundation for designing such a screen.

Logical Workflow for Polymorphism Screening:

A variety of crystallization techniques should be employed, including:

-

Slow Evaporation: Dissolving the compound in various solvents (guided by the solubility data) and allowing the solvent to evaporate slowly.

-

Cooling Crystallization: Preparing saturated solutions at elevated temperatures and then cooling them at different rates.

-

Anti-solvent Addition: Adding a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

-

Slurrying: Stirring a suspension of the compound in different solvents at various temperatures to facilitate the conversion to a more stable form.

Each solid form obtained should be analyzed by techniques such as PXRD, DSC, thermogravimetric analysis (TGA), and microscopy to identify and characterize any new polymorphs or solvates.

Conclusion

This technical guide has consolidated the available scientific information on the crystal structure and polymorphism of this compound. While a definitive polymorphic landscape has yet to be established, the presented data from solid-state characterization and solubility studies provides a critical foundation for future research. The detailed experimental protocols and tabulated quantitative data offer valuable resources for scientists and professionals in drug development who are working with this important pharmaceutical intermediate. Further investigation, particularly single-crystal X-ray diffraction studies and a systematic polymorphism screen, is warranted to fully elucidate the solid-state chemistry of this compound. Such studies will be instrumental in ensuring the quality, efficacy, and safety of the final pharmaceutical products derived from this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 3-hydroxy-2-nitropyridine, a key intermediate in pharmaceutical synthesis. This document is intended to be a valuable resource for researchers and professionals involved in the development of drug substances and products containing this molecule.

Introduction

This compound (CAS No. 15128-82-2) is a yellow crystalline solid with the molecular formula C₅H₄N₂O₃.[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3][4] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of the final drug product. This guide summarizes the available quantitative data, details relevant experimental protocols, and outlines a framework for comprehensive stability testing.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and the design of crystallization and purification processes.

Quantitative Solubility Data

A systematic study by Fang, D. et al. (2019) has provided extensive data on the solubility of this compound in a range of pure and binary mixed solvents at temperatures from 278.15 K to 318.15 K. The solubility was determined using the gravimetric method.

Table 1: Molar Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetonitrile | Acetone | Tetrahydrofuran | n-Hexane |

| 278.15 | 0.0019 | 0.0531 | 0.0401 | 0.0392 | 0.0269 | 0.0691 | 0.1033 | 0.1652 | 0.2311 | 0.0004 |

| 283.15 | 0.0023 | 0.0617 | 0.0468 | 0.0459 | 0.0315 | 0.0799 | 0.1189 | 0.1889 | 0.2625 | 0.0005 |

| 288.15 | 0.0028 | 0.0715 | 0.0544 | 0.0534 | 0.0368 | 0.0921 | 0.1366 | 0.2154 | 0.2974 | 0.0006 |

| 293.15 | 0.0033 | 0.0826 | 0.0631 | 0.0620 | 0.0429 | 0.1059 | 0.1565 | 0.2451 | 0.3361 | 0.0007 |

| 298.15 | 0.0040 | 0.0952 | 0.0729 | 0.0717 | 0.0498 | 0.1215 | 0.1789 | 0.2783 | 0.3791 | 0.0009 |

| 303.15 | 0.0047 | 0.1095 | 0.0841 | 0.0827 | 0.0577 | 0.1390 | 0.2041 | 0.3155 | 0.4267 | 0.0011 |

| 308.15 | 0.0056 | 0.1256 | 0.0968 | 0.0951 | 0.0667 | 0.1587 | 0.2324 | 0.3570 | 0.4794 | 0.0013 |

| 313.15 | 0.0067 | 0.1438 | 0.1111 | 0.1090 | 0.0769 | 0.1808 | 0.2641 | 0.4033 | 0.5376 | 0.0016 |

| 318.15 | 0.0079 | 0.1643 | 0.1274 | 0.1248 | 0.0885 | 0.2056 | 0.2996 | 0.4549 | 0.6018 | 0.0020 |

Data extracted from Fang, D. et al. (2019). Solubility Measurement and Modeling of this compound in Ten Pure Solvents and Two Binary Mixed Solvents for T = (278.15–318.15) K. Journal of Chemical & Engineering Data, 64(10), 4272-4281.

The solubility of this compound was found to be highest in tetrahydrofuran and lowest in n-hexane. In general, the solubility increases with increasing temperature in all tested solvents.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol is based on the methodology described by Fang, D. et al. (2019).

Detailed Steps:

-

Preparation: Accurately weigh an excess amount of this compound and a known mass of the selected solvent (or solvent mixture).

-

Equilibration: Add the excess solid to the solvent in a sealed, jacketed glass vessel maintained at a constant temperature. The mixture is agitated for a sufficient time to ensure equilibrium is reached, followed by a period of settling to allow for phase separation.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility.

-

Analysis: Transfer the sampled solution to a pre-weighed container and evaporate the solvent under vacuum at a controlled temperature.

-

Calculation: Weigh the container with the dried solute. The mass of the solute is determined by difference. The mole fraction solubility is then calculated from the masses of the solute and the solvent.

Stability Studies

The stability of this compound is a critical attribute that can impact its quality, safety, and efficacy when used as a pharmaceutical intermediate. Currently, there is a lack of comprehensive, publicly available quantitative stability data for this compound under various stress conditions. General information suggests that it is stable under normal storage conditions and incompatible with strong oxidizing agents.[1][5] Upon thermal decomposition, hazardous products such as nitrogen oxides, carbon monoxide, and carbon dioxide may be released.[5]

This section outlines a recommended framework for conducting thorough stability studies on this compound, based on ICH guidelines and the known chemistry of related compounds.

Recommended Forced Degradation Studies

Forced degradation (stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

3.1.1. Hydrolytic Stability

-

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Store the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots, if necessary, and analyze using a stability-indicating HPLC method.

-

Determine the rate of degradation and identify any degradation products.

-

3.1.2. Oxidative Stability

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or slightly elevated temperature.

-

Monitor the degradation over time using HPLC.

-

3.1.3. Thermal Stability

-

Objective: To evaluate the effect of high temperatures on the solid-state stability.

-

Protocol:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a specified period.

-

Analyze the sample at different time points for any degradation.

-

Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional information on thermal decomposition.

-

3.1.4. Photostability

-

Objective: To determine the degradation caused by exposure to light.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible radiation, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples at appropriate time intervals to quantify photodegradation.

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact compound from all potential degradation products and process-related impurities. Method development should be guided by the results of the forced degradation studies. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide has summarized the available quantitative data on the solubility of this compound and provided a detailed experimental protocol for its determination. While specific stability data is currently limited in the public domain, a comprehensive framework for conducting forced degradation and stability studies has been presented. It is anticipated that the information and methodologies outlined in this guide will be a valuable resource for researchers and drug development professionals working with this important pharmaceutical intermediate, enabling them to make informed decisions throughout the development lifecycle. Further research into the degradation pathways and kinetics of this compound is highly encouraged to fill the existing knowledge gap.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. biomedres.us [biomedres.us]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of 3-Hydroxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and physicochemical properties of 3-hydroxy-2-nitropyridine. Due to the limited experimental data for this specific compound, this guide also includes theoretical estimations and data for structurally related molecules to provide a broader context for researchers. Detailed experimental protocols for determining key thermodynamic properties are also presented.

Physicochemical and Thermodynamic Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Melting Point | 69-71 °C | |

| Boiling Point | 256.56 °C (rough estimate) | |

| Density | 1.507 g/cm³ | [2] |

| Vapor Pressure | 2.02E-06 mmHg at 25°C | [2] |

| Standard Enthalpy of Formation (gas, theoretical) | See Note 1 | DFT Calculations[3] |

| Standard Molar Entropy (related compounds) | See Note 2 | |

| Molar Heat Capacity (related compounds) | See Note 2 |

Note 1: A study using Density Functional Theory (DFT) has calculated the heat of formation for various nitropyridine derivatives. While the specific value for this compound is not singled out, the study provides a methodology that can be used for its estimation[3]. The trend in heat of formation is generally independent of the selected DFT method[3].

Note 2: Experimental data for the entropy and heat capacity of this compound are not available. However, data for pyridine and its substituted derivatives can be used as a reference. For instance, the heat capacity of pyridine is 132.7 J/(mol·K)[4]. The introduction of a methyl group to pyridine results in an approximately 30 J/(mol K) decrease in the entropy of hydration[5].

Experimental Protocols for Thermodynamic Property Determination

This section outlines the detailed methodologies for the experimental determination of key thermodynamic properties.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Steps:

-

Calibration: The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Sample Combustion: A precisely weighed sample of this compound is placed in the bomb, which is then sealed and filled with excess pure oxygen. The bomb is submerged in a known quantity of water in the calorimeter.

-

Temperature Measurement: The initial temperature is recorded. The sample is then ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat released by the combustion (q) is calculated using the formula q = CΔT, where C is the heat capacity of the calorimeter and ΔT is the temperature change. Corrections are made for the heat of combustion of the fuse wire and any combustion aids. From the heat of combustion, the standard enthalpy of formation is calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). For nitrogen-containing compounds, the formation of nitric acid must also be accounted for[6].

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Workflow: DSC for Heat Capacity

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Detailed Steps:

-

Baseline Measurement: An initial DSC scan is performed with empty sample and reference pans to establish the baseline heat flow.

-

Standard Measurement: A second scan is performed with a standard material of known heat capacity, typically sapphire, in the sample pan.

-

Sample Measurement: A third scan is run with a precisely weighed sample of this compound.

-

Calculation: All three scans are performed under identical conditions (heating rate, atmosphere). The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample and the standard relative to the baseline[7][8].

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid with low volatility.

Experimental Workflow: Knudsen Effusion Method

Caption: Workflow for determining vapor pressure using the Knudsen effusion method.

Detailed Steps:

-

Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely drilled orifice in the lid.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a stable temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the vapor pressure to the rate of effusion, the temperature, the molar mass of the substance, and the area of the orifice[9][10].

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 3-hydroxypyridine.

Synthesis Workflow

Caption: A typical laboratory synthesis workflow for this compound.

This synthesis involves the reaction of 3-hydroxypyridine with a nitrating agent, such as a mixture of potassium nitrate and acetic anhydride, in an appropriate solvent like ethyl acetate[11]. The product is then isolated and purified through a series of work-up and purification steps including extraction and recrystallization[11].

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data on its core thermodynamic properties are limited, the provided information on related compounds and established experimental protocols offers a strong starting point for further investigation.

References

- 1. This compound | C5H4N2O3 | CID 27057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. researchgate.net [researchgate.net]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. scranton.edu [scranton.edu]

- 11. This compound | 15128-82-2 [chemicalbook.com]

A Technical Guide to the Quantum Chemical Analysis of 3-Hydroxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-hydroxy-2-nitropyridine. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its molecular characteristics through computational methods like Density Functional Theory (DFT) offers a powerful, non-empirical approach to predict its behavior, complementing and guiding experimental work.[2] This document outlines the theoretical framework, computational protocols, and presents key data in a structured format for researchers in chemistry and drug development.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at the 3-position and a nitro (-NO₂) group at the 2-position.[1] It exists as a pale yellow to light brown crystalline solid at room temperature.[1] The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the pyridine ring gives rise to interesting electronic properties and potential for intramolecular hydrogen bonding.[1][3] These features make it a significant building block in organic synthesis, particularly for developing kinase inhibitors and antimicrobial agents.[1] Quantum chemical calculations are instrumental in providing a detailed understanding of its molecular geometry, vibrational modes, and electronic transitions, which are fundamental to its reactivity and potential applications.[2]

Computational Methodology

Quantum chemical calculations for this compound are typically performed using the Gaussian suite of programs, employing Density Functional Theory (DFT).[2][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5][6] A common and robust basis set for such systems is 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic structure.[2][7]

The general workflow for these calculations is as follows:

-

Structure Optimization: An initial 3D structure of the molecule is built and its geometry is optimized to find the minimum energy conformation on the potential energy surface.[2][6]

-

Frequency Analysis: Vibrational frequencies are calculated for the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[6] These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Based on the optimized geometry, further calculations are performed to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[7][8]

-

Spectroscopic Simulation:

Data Presentation: Calculated Properties

The following tables summarize the types of quantitative data obtained from DFT calculations for this compound and similar compounds.

Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Type | Predicted Value |

| C-N (pyridine ring) | Bond Length | ~ 1.34 Å |

| C-C (pyridine ring) | Bond Length | ~ 1.39 Å |

| C-O (hydroxyl) | Bond Length | ~ 1.36 Å |

| N-O (nitro group) | Bond Length | ~ 1.23 Å |

| O-H (hydroxyl) | Bond Length | ~ 0.97 Å |

| C-N-C (pyridine ring) | Bond Angle | ~ 117° |

| C-C-O (hydroxyl sub.) | Bond Angle | ~ 120° |

| O-N-O (nitro group) | Bond Angle | ~ 125° |

Vibrational Analysis

Calculated vibrational frequencies are used to assign experimental IR and Raman spectral bands.[6][12] The potential energy distribution (PED) analysis helps in making unambiguous assignments for each vibrational mode.[4][12]

Table 2: Key Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | ~3450 | 3200-3600 |

| C-H Stretch (aromatic) | ~3100-3000 | 3100-3000 |

| N-O Asymmetric Stretch | ~1550 | 1560-1515 |

| C=C/C=N Ring Stretch | ~1600-1450 | 1610-1450 |

| N-O Symmetric Stretch | ~1350 | 1355-1315 |

| C-O Stretch | ~1260 | 1260-1200 |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic behavior and reactivity of a molecule.[7][13] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and polarizability.[7][8] A smaller gap suggests higher reactivity.[7]

Table 3: Calculated Electronic Properties

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | ~ 5.5 eV |

Experimental Protocols and Data Comparison

Theoretical calculations are validated by comparing them with experimental data.

Synthesis Protocols

This compound can be synthesized via several routes, primarily through the nitration of 3-hydroxypyridine.

Protocol 1: Nitration with Potassium Nitrate and Acetic Anhydride [14][15]

-

Add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of potassium nitrate (KNO₃), and 21ml of acetic anhydride to a 250mL flask.[14]

-

Heat the mixture to 45°C with magnetic stirring and allow the reaction to complete.[14]

-

Cool the mixture to room temperature and filter by suction.[14]

-

Neutralize the filtrate with a saturated sodium hydroxide (NaOH) solution and extract multiple times with ethyl acetate.[14]

-

Treat the combined extracts with activated carbon, heat under reflux for 1 hour, then cool and filter.[14]

-

Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain the product.[14] A yield of approximately 81% has been reported with this method.[14]

Protocol 2: Nitration with Mixed Acid [3]

-

With ice water cooling and efficient stirring, gradually add 96g of 3-hydroxypyridine to 650ml of concentrated sulfuric acid, keeping the temperature below 30°C.[3]

-

Prepare a nitrating mixture of 71g of nitric acid (70%) and 65ml of concentrated sulfuric acid, and cool it to 0°C.[3]

-

Add the cold nitrating mixture to the 3-hydroxypyridine solution at a rate that maintains the temperature between 80-85°C.[3]

-

After the addition is complete, stir the mixture for an additional 30 minutes.[3]

-

Allow the mixture to stand overnight, then pour it into 2 liters of ice and water.[3]

-

Neutralize the solution and extract the product with ether or methylene chloride.[3]

-

Dry the extract over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crystalline product. A yield of 75% has been reported.[3]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound | 15128-82-2 [chemicalbook.com]

A Comprehensive Literature Review of 3-Hydroxy-2-nitropyridine: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitropyridine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, makes it a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor to compounds with notable antimicrobial and anticancer properties. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key reactions. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

This compound presents as a yellow to light brown crystalline powder.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, especially when heated.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| CAS Number | 15128-82-2 | [1] |

| Melting Point | 69-71 °C | [3] |

| Appearance | White to yellow or cream crystals or powder | [2] |

| Purity | ≥97.5% (GC) | [2] |

| IUPAC Name | 2-nitropyridin-3-ol | [3] |

| SMILES | O=N(=O)C1=NC=CC=C1O | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 3-hydroxypyridine. Various methods have been reported, with modifications aimed at improving yield and safety.

General Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below.

Method 1: Nitration using Potassium Nitrate and Acetic Anhydride

This method offers a high yield and avoids the use of highly corrosive mixed acids.[4]

-

Reactants: 3-hydroxypyridine, potassium nitrate (KNO₃), acetic anhydride, and ethyl acetate.

-

Procedure:

-

To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO₃, and 21 mL of acetic anhydride.

-

Heat the mixture to 45 °C with magnetic stirring.

-

After the reaction is complete (monitored by a suitable method like TLC), cool the mixture to room temperature.

-

Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.

-

Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with ethyl acetate (3-4 times).

-

Combine the organic extracts, add activated carbon, and reflux for 1 hour.

-

Cool and filter the mixture. Dry the filtrate with anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent on a rotary evaporator.

-

Dry the resulting solid in a drying oven to obtain this compound.

-

Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid

This method utilizes concentrated sulfuric acid to generate nitric acid in situ from potassium nitrate.[6]

-

Reactants: 3-hydroxypyridine, anhydrous potassium nitrate (KNO₃), and concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

-

Slowly add anhydrous KNO₃ in batches while stirring.

-

Heat the mixture to allow the reaction to go to completion.

-

Slowly pour the reaction mixture into water.

-

Adjust the pH of the solution to 4.5-7.5 using solid sodium bicarbonate (NaHCO₃).

-

Let the solution stand overnight.

-

Filter the precipitate and dry to obtain this compound.

-

-

Note: The molar ratio of 3-hydroxypyridine to KNO₃ and the reaction temperature are crucial parameters that affect the yield. A molar ratio of 1:1.2 and a temperature of 40-50 °C are reported to be optimal.[6]

Biological Activities of this compound Derivatives

While this compound itself has limited reported biological activity, it serves as a critical starting material for the synthesis of various derivatives with significant antimicrobial and anticancer properties.

Antimicrobial Activity: Pyridoxazinone Derivatives

A notable class of antimicrobial agents derived from this compound are the pyridoxazinones.[7] The synthesis involves a two-step process: O-alkylation of the hydroxyl group followed by reductive cyclization.

References

- 1. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H4N2O3 | CID 27057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. CN103992267A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-hydroxy-2-nitropyridine as a versatile intermediate in organic synthesis, with a focus on its application in the synthesis of kinase inhibitors and its potential role in amide bond formation.

Overview of this compound

This compound (CAS 15128-82-2) is a functionalized pyridine derivative that serves as a key building block in the synthesis of complex organic molecules.[1] Its utility stems from the presence of three key functional groups: a hydroxyl group amenable to substitution, a nitro group that can be reduced to an amine, and the pyridine ring itself, a common scaffold in pharmacologically active compounds. It is a pale yellow to light brown crystalline solid.[1]

Application in the Synthesis of Kinase Inhibitors: The Case of Crizotinib

A prominent application of this compound is in the synthesis of the multi-target tyrosine kinase inhibitor, Crizotinib.[1] Crizotinib is used in the treatment of non-small cell lung cancer. In this synthesis, this compound participates in a Mitsunobu reaction to form a key ether linkage.

Signaling Pathway Context: Kinase Inhibition

Experimental Protocol: Mitsunobu Reaction in Crizotinib Synthesis

This protocol describes the formation of the ether linkage between (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and this compound, a key step in the synthesis of Crizotinib.[2]

Reaction:

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol + this compound → (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

Materials:

-

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Stir the solution at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) to the cooled solution.

-

Continue stirring the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain an oily residue.

-

Purify the crude product by column chromatography on silica gel to yield the desired (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine as a solid.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reagents | Solvent | Time | Yield | Reference |

| (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | This compound | PPh₃, DIAD | THF | 12 h | 93% | [2] |

Potential Application in Amide Bond Formation and Peptide Synthesis

While direct, detailed protocols for the use of this compound as a coupling additive in peptide synthesis are not extensively documented in readily available literature, its structural similarity to well-known coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) suggests its potential in this application. These additives are known to form active esters with carboxylic acids, which then readily react with amines to form amide bonds with reduced risk of racemization.

Proposed Mechanism of Action in Amide Bond Formation

The proposed role of this compound in a carbodiimide-mediated amide coupling would be to act as a nucleophilic interceptor of the highly reactive O-acylisourea intermediate. This forms a more stable and less racemization-prone active ester of this compound, which is then aminolyzed to form the desired amide.

General Protocol for Amide Bond Formation (Hypothetical)

This protocol is a general guideline for a small-scale, solution-phase amide coupling using a carbodiimide and this compound as a potential additive. Note: This is a hypothetical protocol and would require optimization.

Materials:

-

Carboxylic acid

-

Amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM.

-

Add the amine (1.0-1.1 eq) to the solution.

-

Add DIPEA (1-2 eq) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of EDC (1.1 eq) in DMF or DCM to the stirring reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-